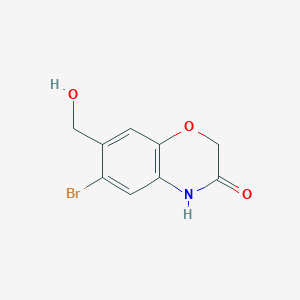

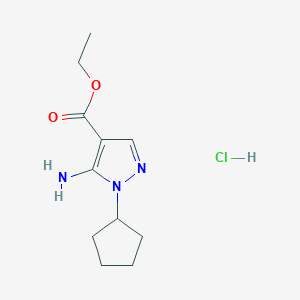

methanone hydrobromide CAS No. 1824608-01-6](/img/structure/B1379261.png)

[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide

Overview

Description

Scientific Research Applications

Drug Development

The unique structure of 5-(Aminomethyl)-2-thienylmethanone hydrobromide makes it a promising candidate for drug development. Its potential lies in the synthesis of new compounds with antimicrobial properties. For instance, derivatives of this compound have been studied for their in vitro activities against various strains of bacteria and the yeast-like pathogenic fungus Candida albicans . This indicates its potential use in developing new antibacterial agents, which is crucial in the fight against multidrug-resistant microorganisms.

Organic Synthesis

In the realm of organic synthesis, 5-(Aminomethyl)-2-thienylmethanone hydrobromide serves as a building block for creating complex organic molecules. Its reactivity patterns facilitate the synthesis of biofuels and renewable chemicals from biomass-derived furfurals . The compound’s versatility in chemical modifications allows for the development of new synthetic strategies, broadening the scope of applications for biorenewable products.

Material Science

The compound’s applications in material science are linked to its role in the synthesis of monomers for polymeric materials. As a biorenewable monomer, it contributes to the creation of polymers with potential applications in various industries, including automotive, aerospace, and biomedicine . The focus on eco-friendly reagents and reaction conditions adheres to the principles of green chemistry, promoting sustainable material development.

Biomass Conversion

5-(Aminomethyl)-2-thienylmethanone hydrobromide is instrumental in the conversion of biomass to valuable products. It is part of the catalytic processes used in the chemistry of renewables, which are increasingly important under commercially relevant and environmentally acceptable conditions . The compound aids in the synthesis of biofuels and renewable chemicals, contributing to the valorization of biomass.

Biorefinery

In biorefineries, the compound plays a role in the catalytic production and upgrading of 5-hydroxymethylfurfural (HMF), a key intermediate connecting biomass raw materials to alternative fuels, chemicals, and materials . This process is vital for reducing dependence on depleting fossil resources and addressing environmental challenges.

Polymeric Applications

The compound’s role in polymeric applications is highlighted by its use as a precursor for the synthesis of diamines, which are essential monomers for producing polyamides and polyureas . These polymers are widely employed in various sectors, including the automotive and biomedicine industries, emphasizing the compound’s significance in the development of biocompatible polymers.

Safety and Hazards

properties

IUPAC Name |

[5-(aminomethyl)thiophen-2-yl]-(furan-3-yl)methanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S.BrH/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7;/h1-4,6H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBULYBLSWNZSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)C2=CC=C(S2)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)

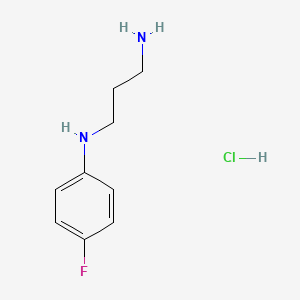

![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)

![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)

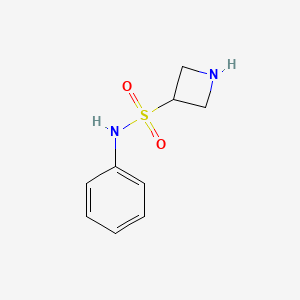

![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)